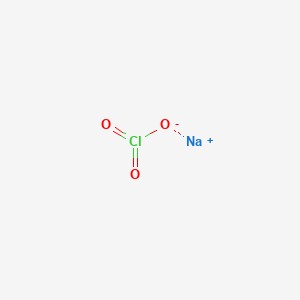
塩素酸ナトリウム
概要
説明
Sodium chlorate is a powerful oxidizing agent produced industrially by the electrolysis of sodium chloride solutions . It is a white crystalline solid form of cubic crystals with hygroscopicity . It decomposes slowly at about 300°C to oxygen and salt .
Synthesis Analysis
The commercial-scale synthesis of sodium chlorate is mainly based on the electrolysis of a hot sodium chloride solution . The process comprises two major sections: electrolysis and sodium chlorate recovery . In the electrolysis section, a brine solution is prepared from sodium chloride raw material and process water . The purified, acidified solution is then electrolyzed . At the anodes, chlorine atoms generated from the electrolysis combine with water and free ions to form hypochlorous acid and sodium hypochlorite . Hypochlorous acid and sodium hypochlorite then react to form sodium chlorate .Molecular Structure Analysis
The molecule has a structure where chlorine is surrounded by three oxygen atoms in a trigonal planar arrangement and one sodium atom is bonded to one of the oxygen atoms . The molecule is ionic in nature, with the sodium atom having a positive charge and the chlorine and oxygen atoms having a negative charge .Chemical Reactions Analysis
Sodium Chlorate reacts with potassium bromide and hydrochloric acid forms potassium chloride, sodium chloride, bromine, and water . It also reacts with potassium iodide and hydrochloric acid forms sodium chloride, potassium chloride, iodine, and water .Physical And Chemical Properties Analysis
Sodium chlorate is odorless and appears as a pale yellow to white crystalline solid . It has a density of 2.5 g/cm³, a molecular weight of 106.44 g/mol, a boiling point of 300–400 °C, and a melting point of 248–261 °C . It is soluble in water and glycerol .科学的研究の応用
除草剤
塩素酸ナトリウムは、広く使用されている非選択性除草剤です . 根から吸収され、緑色の植物のすべての部分に植物毒性があります . 夏の雨が多い地域、冬の凍結、比較的浅い土壌では、塩素酸塩は除草剤として特に効果的です .
水の消毒副産物
塩素酸ナトリウムは、二酸化塩素による飲料水の消毒中に副産物として生成されます . ただし、ヒトの赤血球で酸化ストレスを引き起こす可能性があり、その結果、広範な膜損傷を引き起こし、抗酸化反応を低下させることに注意することが重要です .
実験室における酸化剤
さまざまな実験室実験や研究では、塩素酸ナトリウムは、しばしば二酸化塩素ガスの供給源として、または化学反応における酸化剤として使用されます .
食品安全戦略
近年、塩素酸ナトリウムを含む実験製品が、サルモネラを減らすための収穫前の食品安全戦略として調査されています . これらの細菌は、膜結合酵素硝酸還元酵素を介して硝酸を亜硝酸に還元することができます。この酵素は、塩素酸を細胞毒性の最終産物である亜塩素酸に還元する能力も持っています .
その他の化学物質の生産
塩化ナトリウムは、塩素、苛性ソーダ(水酸化ナトリウム)、合成ソーダ灰(炭酸ナトリウム)、塩素酸ナトリウム、硫酸ナトリウム、金属ナトリウムなど、多くの化学物質の生産における原料です .
漂白剤
塩素酸ナトリウムとその誘導体は、塩の電気分解によって生成されます。 塩素やその他の製品の代表的な用途は、漂白です .
作用機序
Target of Action
Sodium chlorate (NaClO₃) is a non-selective herbicide, meaning it is phytotoxic to all green plant parts . It can also kill plants through root absorption .
Mode of Action
Sodium chlorate acts as an oxidizing agent . When it comes into contact with a target, it can oxidize the target substance, leading to changes in its chemical structure and function . For example, in the case of hydrochloric acid (HCl), sodium chlorate oxidizes HCl to produce either hypochlorous acid (HOCl) or chlorine gas (Cl₂), depending on the pH .
Biochemical Pathways
Sodium chlorate can affect various biochemical pathways. For instance, it can generate reactive oxygen species and induce oxidative damage in human erythrocytes . This suggests that sodium chlorate can induce oxidative stress, leading to alterations in cellular metabolism . In bacteria like Escherichia coli, sodium chlorate can influence growth patterns, biofilm formation, oxidative stress resistance, and motile ability . It can also affect energy metabolism, influencing glucose consumption, glycogen accumulation, and trehalose content .
Pharmacokinetics
One study on beef cattle suggests that sodium chlorate can be absorbed and metabolized in the rumen, a part of the digestive system .
Result of Action
The action of sodium chlorate can lead to various molecular and cellular effects. For instance, it can cause hemolysis, increase methemoglobin levels, and reduce methemoglobin reductase activity in human erythrocytes . It can also cause significant oxidative damage, leading to increased protein oxidation and lipid peroxidation, and decreased reduced glutathione and total sulfhydryl content .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium chlorate. For example, its herbicidal action can be affected by the type of plant and the specific environmental conditions . Moreover, sodium chlorate can be toxic to the environment, and its use can lead to increased chlorine/chloride concentration in the soil, which can be harmful to certain plant species . Additionally, when sodium chlorate reaches the sewer/drainage system and is exposed to aqueous media such as wastewater, it can form various disinfection by-products (DBPs), depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sodium chlorate interacts with various biomolecules, leading to the generation of reactive oxygen species (ROS) and inducing oxidative damage in human erythrocytes . It significantly increases methemoglobin levels and reduces methemoglobin reductase activity .
Cellular Effects
Sodium chlorate has significant effects on various types of cells and cellular processes. In human erythrocytes, it induces oxidative stress, leading to significant membrane damage and lowering the antioxidant response . It also increases nitric oxide levels, indicating the induction of nitrosative stress .
Molecular Mechanism
At the molecular level, sodium chlorate exerts its effects through the generation of ROS, which can cause oxidative damage to proteins, lipids, and DNA . This leads to alterations in the activities of major antioxidant and membrane-bound and metabolic enzymes .
Temporal Effects in Laboratory Settings
Over time, sodium chlorate can cause significant changes in cellular function. For example, it has been observed to increase the osmotic fragility of erythrocytes and cause gross morphological alterations in cells .
Dosage Effects in Animal Models
While specific dosage effects of sodium chlorate in animal models are not mentioned in the available literature, it is known that sodium chlorate can cause severe methemoglobinemia, leading to animal deaths in fields where it has been used as a herbicide .
Metabolic Pathways
The specific metabolic pathways that sodium chlorate is involved in are not clearly mentioned in the available literature. It is known to cause significant alterations in the activities of major metabolic enzymes .
特性
IUPAC Name |
sodium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUMGUJCQRKBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaClO3, ClNaO3 | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026025 | |
| Record name | Sodium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather., Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless or white odorless solid; [Merck Index] Slightly hygroscopic; [CHEMINFO] Colorless or light yellow granules; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES. | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7089 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
100 g/100 g water at 25 °C; slightly soluble in ethanol, Sodium chloride diminishes solubility in water, 790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol, Solubility in water, g/100ml at 20 °C: 100 | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.5 g/cu cm, 2.5 g/cm³ | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible at room temperature | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: sodium chloride and chromium | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless cubic crystals, Colorless crystals or granules | |
CAS RN |
7775-09-9, 9011-70-5 | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium chlorate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polybor-chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95DR77GMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
478 °F (USCG, 1999), 248 °C | |
| Record name | SODIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM CHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium chlorate?
A1: The molecular formula of sodium chlorate is NaClO3. Its molecular weight is 106.44 g/mol.
Q2: Is there any spectroscopic data available for sodium chlorate?
A2: Yes, researchers have investigated the far UV optical activity of sodium chlorate, including its optical rotatory dispersion (ORD) and circular dichroism (CD). [] These spectroscopic techniques provide insights into the chiral nature of the compound.
Q3: Are there any advantages of using magnesium or calcium chlorate over sodium chlorate as herbicides?
A4: Both magnesium and calcium chlorate are less likely to create a fire hazard compared to sodium chlorate, as they are hygroscopic and remain moist on plant leaves for longer periods. [] This suggests potential efficacy under a wider range of weather conditions, particularly in semi-arid environments. []
Q4: Can sodium chlorate be used in the production of other chemicals?
A5: Yes, sodium chlorate is a key raw material in the production of chlorine dioxide, a bleaching agent widely used in the pulp and paper industry. [] It's also utilized in perchloric salt and uranium production. []
Q5: How does sodium chlorate contribute to the production of chlorine dioxide?
A6: Sodium chlorate reacts with a reducing agent (such as methanol or hydrogen peroxide) in the presence of sulfuric acid to produce chlorine dioxide. [, ] The reaction conditions, including temperature, reagent concentrations, and pressure, influence the conversion ratio and purity of the chlorine dioxide produced. []
Q6: How is sodium chlorate typically quantified in a complex production solution?
A7: A common method involves separating manganese dioxide precipitation followed by titration with potassium dichromate. [] This technique helps minimize interference from other components in the solution.
Q7: What are the known toxic effects of sodium chlorate?
A8: Sodium chlorate is toxic when ingested, and high doses can be fatal. [, ] It can cause methemoglobinemia, a condition that disrupts oxygen transport in the blood. [] Other reported effects include nausea, vomiting, cyanosis, abdominal pain, diarrhea, and dyspnea. []
Q8: What happens to sodium chlorate when ingested by animals?
A9: When orally ingested by livestock, sodium chlorate is rapidly metabolized, primarily into chloride ions. [] Chlorite has not been detected in the tissues or excreta of dosed animals. [] Elimination occurs primarily through urine. []
Q9: Are there long-term effects associated with sodium chlorate exposure?
A10: Studies in rats have shown that chronic exposure to sodium chlorate in drinking water can lead to an increased incidence of follicular cell hypertrophy and cancer of the thyroid gland. []
Q10: What are the environmental concerns associated with sodium chlorate use?
A11: The release of sodium chlorate into the environment, especially aquatic ecosystems, raises concerns. While rapid dilution occurs in open sea conditions, discharges in harbour areas are prohibited in some regions. [] Further research is needed to assess the potential for bioaccumulation and long-term ecological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



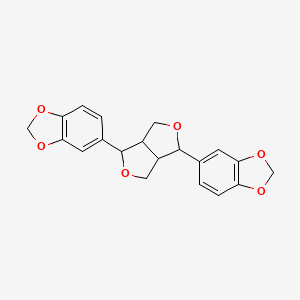
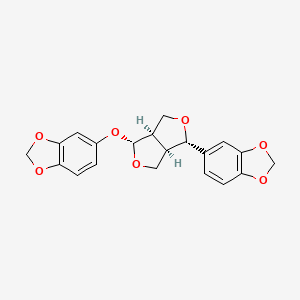


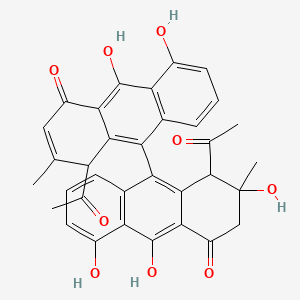

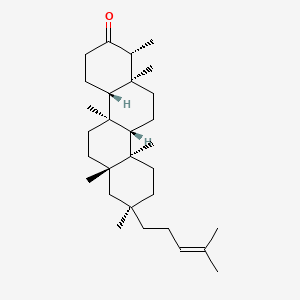


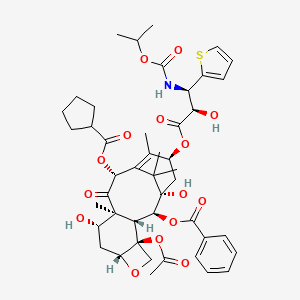


![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)